molecular formula C26H30N2O4 B3407272 5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 614747-84-1

5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B3407272
CAS No.: 614747-84-1
M. Wt: 434.5 g/mol
InChI Key: BBZXKKPLMYYQIG-ZNTNEXAZSA-N
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Description

The compound "5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" is a synthetic organic molecule characterized by its unique structure incorporating various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" typically involves multi-step organic reactions. Key steps often include:

  • Formation of the pyrrole core.

  • Benzoylation to introduce the benzoyl group.

  • Attachment of the allyloxyphenyl group.

  • Introduction of the diethylaminoethyl side chain.

Specific reaction conditions such as solvents, temperatures, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

Scaling up the production of this compound requires optimizing the synthetic route for efficiency and cost-effectiveness. Common strategies include:

  • Use of continuous flow reactors to enhance reaction rates and control.

  • Employment of high-purity starting materials to minimize purification steps.

  • Implementation of green chemistry principles to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

"5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to a ketone.

  • Reduction: : The benzoyl group can be reduced to a benzylic alcohol.

  • Substitution: : The allyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Employing oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used, resulting in various derivatives with potentially different properties and applications.

Scientific Research Applications

Chemistry

In synthetic chemistry, the compound serves as an intermediate for producing more complex molecules and materials.

Biology

Biologically, it may exhibit bioactivity, making it a candidate for drug development or biochemical research.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

Industry

Industrially, the compound might find applications in the development of new materials, coatings, or as a catalyst in specific reactions.

Mechanism of Action

Effects

The compound's effects are determined by its ability to interact with specific molecular targets, such as enzymes or receptors.

Molecular Targets and Pathways

Research is ongoing to elucidate the exact molecular mechanisms. Preliminary studies suggest it may affect signaling pathways or metabolic processes.

Comparison with Similar Compounds

Unique Characteristics

Compared to other compounds with similar structures, "5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" stands out due to its specific functional groups that confer unique chemical reactivity and biological activity.

List of Similar Compounds

  • 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one.

  • 5-(3-ethoxyphenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one.

  • 5-(3-(allyloxy)phenyl)-4-benzyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one.

Let me know if there are any details you'd like to dive deeper into!

Properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4/c1-4-17-32-21-14-10-13-20(18-21)23-22(24(29)19-11-8-7-9-12-19)25(30)26(31)28(23)16-15-27(5-2)6-3/h4,7-14,18,23,29H,1,5-6,15-17H2,2-3H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZXKKPLMYYQIG-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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